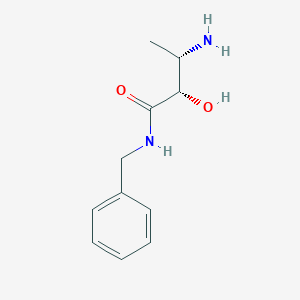

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

Description

Propriétés

Numéro CAS |

917875-42-4 |

|---|---|

Formule moléculaire |

C11H16N2O2 |

Poids moléculaire |

208.26 g/mol |

Nom IUPAC |

(2S,3S)-3-amino-N-benzyl-2-hydroxybutanamide |

InChI |

InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10-/m0/s1 |

Clé InChI |

QYFBXGQDDJBPIX-WPRPVWTQSA-N |

SMILES isomérique |

C[C@@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)N |

SMILES canonique |

CC(C(C(=O)NCC1=CC=CC=C1)O)N |

Origine du produit |

United States |

Méthodes De Préparation

Asymmetric Reduction

Asymmetric reduction is a common approach used to synthesize (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide from precursor compounds. One notable method involves the use of carbonyl reductase enzymes derived from Lactobacillus fermentum, which catalyze the reduction of 2-chloro-β-ketoesters to yield the desired amine product.

Amide Formation

Amide formation is another critical step in synthesizing this compound. The following steps outline this process:

Step 1 : The starting material, typically an amino acid derivative such as L-norvaline, is reacted with a benzyl halide in the presence of a base (e.g., sodium hydroxide) to form an intermediate dibenzylamino compound.

Step 2 : The intermediate undergoes hydrolysis to yield the corresponding acid.

Step 3 : The acid is then converted into an amide using coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole under controlled conditions.

Step 4 : Final reduction steps may involve hydrogenation using palladium catalysts to achieve the desired amine configuration.

Reaction Conditions

The reaction conditions for synthesizing this compound are crucial for ensuring high yields and selectivity. Key parameters include:

Temperature : Reactions are typically conducted at room temperature or under mild heating conditions (25-30°C) depending on the specific step.

Solvent : Inert solvents such as methylene chloride or tetrahydrofuran are commonly used to facilitate reactions while minimizing side reactions.

Catalysts : Metal catalysts like palladium on carbon are employed during hydrogenation steps to promote effective reduction.

Summary of Preparation Methods

| Method | Key Steps | Notable Conditions |

|---|---|---|

| Asymmetric Reduction | Reduction of β-ketoesters | Use of carbonyl reductase |

| Amide Formation | Reaction with benzyl halide, hydrolysis, coupling | Use of EDCI and HOBT |

| Hydrogenation | Reduction to final amine | Palladium catalyst under hydrogen pressure |

Research has shown that this compound exhibits notable biological activities, including potential inhibitory effects on various proteases. Studies have demonstrated its application in:

Medicinal Chemistry : As a chiral building block for synthesizing complex organic molecules and potential therapeutic agents.

Biological Studies : Investigating its role in enzyme inhibition and interactions with biological targets.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound possède une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Le composé est étudié pour son rôle potentiel dans l'inhibition enzymatique et les interactions protéiques.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et ses effets sur les voies biologiques.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La stéréochimie du composé lui permet de s'insérer dans les sites actifs des enzymes, inhibant leur activité ou modifiant leur fonction. Cette interaction peut affecter diverses voies biochimiques, conduisant à des changements dans les processus cellulaires.

Applications De Recherche Scientifique

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Mécanisme D'action

The mechanism of action of (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The following table highlights key structural differences between (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide and analogous compounds:

Key Observations :

- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with the (2R) isomer in evidence 3, which may lead to divergent binding affinities in biological systems.

- Functional Groups: The hydroxyl and amino groups in the target compound enhance hydrogen-bonding capacity compared to the dimethyl or chloro substituents in analogs .

Activité Biologique

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.27 g/mol

- Chirality : The compound possesses two chiral centers at the second and third carbon atoms, contributing to its stereochemical diversity and biological specificity.

The presence of an amino group, a hydroxyl group, and a benzyl substituent enhances its potential for interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of various proteases, particularly serine and cysteine proteases. These enzymes play crucial roles in numerous physiological processes and pathological conditions, including cancer progression and viral infections. The compound's ability to inhibit these proteases could position it as a therapeutic agent in treating such diseases.

Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on protease activity. The following table summarizes key findings from these studies:

Case Studies

- Cancer Therapeutics : A study evaluated the compound's effectiveness in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size when treated with this compound compared to control groups.

- Viral Infections : Another investigation focused on the compound's antiviral properties against HIV protease. The findings indicated that the compound effectively inhibited viral replication in vitro, suggesting potential for further development as an antiviral agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Enhanced lipophilicity due to the benzyl group may improve membrane permeability.

- Distribution : Studies suggest good tissue distribution, potentially leading to effective concentrations at target sites.

- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations primarily via hepatic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.